"6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid" synthesis pathway
"6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The specific analogue, 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid, is a molecule of interest for drug discovery and development due to its potential for diverse biological interactions. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established principles of heterocyclic chemistry and supported by analogous transformations found in the scientific literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The carboxylic acid functionality can be derived from the hydrolysis of a more stable precursor, such as a nitrile or an ester. The piperidinyl and methyl groups can be incorporated into the pyrimidine ring during its formation or introduced onto a pre-functionalized pyrimidine core. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed forward synthesis involves a four-step sequence starting from readily available commercial reagents.
Caption: Proposed four-step synthesis pathway.
Step 1: Synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol
The initial step involves the construction of the pyrimidine ring through a cyclocondensation reaction. This is a widely used method for forming pyrimidine nuclei from a 1,3-dicarbonyl compound and an amidine.[2][3]
Protocol:
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add piperidine-1-carboximidamide hydrochloride.
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Stir the mixture at room temperature for 30 minutes to liberate the free amidine.
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Add ethyl acetoacetate dropwise to the reaction mixture.
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Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
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The precipitated product, 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The basic conditions generated by sodium ethoxide deprotonate the active methylene group of ethyl acetoacetate, facilitating its condensation with the amidine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring.
Step 2: Synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine
The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution or cross-coupling reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[4]
Protocol:
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In a round-bottom flask equipped with a reflux condenser, carefully add 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol to an excess of phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux and maintain for 2-3 hours.
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Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The product, 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, precipitates as a solid and is collected by filtration, washed with water, and dried.
Causality: The lone pair of electrons on the oxygen of the pyrimidinol attacks the phosphorus atom of POCl₃, initiating a reaction cascade that ultimately results in the substitution of the hydroxyl group with a chlorine atom.
Step 3: Synthesis of Ethyl 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylate
The introduction of the carboxylate group is achieved via a palladium-catalyzed carbonylation reaction of the corresponding chloropyrimidine. This method is highly efficient for the synthesis of aryl and heteroaryl carboxylic acid derivatives.
Protocol:
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To a pressure vessel, add 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in anhydrous ethanol.
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Seal the vessel and purge with carbon monoxide (CO) gas.
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Pressurize the vessel with CO (typically 50-100 psi) and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
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After cooling to room temperature, carefully vent the CO gas.
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
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The crude product, ethyl 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylate, can be purified by column chromatography on silica gel.
Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond. Subsequent CO insertion and reductive elimination with ethanol as the nucleophile afford the desired ethyl ester.
Step 4: Synthesis of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid
The final step is the saponification of the ethyl ester to the target carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.[5]
Protocol:
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Dissolve ethyl 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylate in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (1-2 M) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
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Remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
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The precipitated product, 6-methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Expected Appearance |
| 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol | C₁₀H₁₅N₃O | 193.25 | Off-white to pale yellow solid |
| 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine | C₁₀H₁₄ClN₃ | 211.70 | White to off-white solid |
| Ethyl 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylate | C₁₃H₁₉N₃O₂ | 249.31 | Colorless to pale yellow oil or low melting solid |
| 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.26 | White crystalline solid |
Conclusion
The described synthetic pathway provides a robust and logical approach to the synthesis of 6-methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid. Each step is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. This guide serves as a valuable resource for the preparation of this and structurally related pyrimidine derivatives for applications in drug discovery and development.
References
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Chem-Impex. Pyrimidine-4-carboxylic acid.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://www.researchgate.
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Organic Chemistry Portal. Pyrimidine synthesis.
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MedchemExpress.com. Pyrimidine-4-carboxylic acid | Biochemical Reagent.
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Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
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BLDpharm. 6-Methyl-2-(3-propoxypiperidin-1-yl)pyrimidine-4-carboxylic acid.
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Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
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Organic Syntheses. 4-Methyl-6-hydroxypyrimidine.
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PubMed. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators.
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Santa Cruz Biotechnology. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.
